Product packaging for Microcladallene(Cat. No.:)

Microcladallene

Cat. No.: B1253097
M. Wt: 392.13 g/mol
InChI Key: IYISXRFGBKUBQG-OUMVNGFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microcladallene is a biologically active natural product originally isolated from the red alga Laurencia microcladia . This compound is of significant interest in organic synthesis and medicinal chemistry research due to its complex structure and potential bioactivities. A salient feature of its laboratory synthesis is the stereoselective installation of a secondary bromoalkane function, achieved through nucleophilic substitution of a sulfonate ester with retention of configuration . Natural products from the genus Laurencia are a rich source of chemically diverse compounds and have been the subject of research for various applications, including investigations into their potential as inhibitors of viral enzymes . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Br2O2 B1253097 Microcladallene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20Br2O2

Molecular Weight

392.13 g/mol

InChI

InChI=1S/C15H20Br2O2/c1-2-13-12(17)10-15-14(19-13)8-4-3-6-11(18-15)7-5-9-16/h3-4,7,9,11-15H,2,6,8,10H2,1H3/b4-3-/t5?,11-,12+,13-,14+,15+/m1/s1

InChI Key

IYISXRFGBKUBQG-OUMVNGFHSA-N

Isomeric SMILES

CC[C@@H]1[C@H](C[C@H]2[C@@H](O1)C/C=C\C[C@@H](O2)C=C=CBr)Br

Canonical SMILES

CCC1C(CC2C(O1)CC=CCC(O2)C=C=CBr)Br

Synonyms

microcladallene A

Origin of Product

United States

Advanced Methodologies in Microcladallene Structural Elucidation and Stereochemical Assignment

Comprehensive Spectroscopic Analysis for Initial Structural Postulation

The initial journey into deciphering the molecular framework of Microcladallene began with a meticulous and multi-faceted spectroscopic investigation. A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provided the foundational data for postulating its intricate structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as the cornerstone for elucidating the connectivity and spatial arrangement of atoms within the this compound molecule. Through a series of one- and two-dimensional experiments, chemists were able to piece together the complex puzzle of its carbon skeleton and the relative orientation of its various substituents.

The ¹H and ¹³C NMR spectra of this compound A provided the initial clues to its molecular structure. The chemical shifts observed in these spectra offered insights into the electronic environment of each proton and carbon atom, allowing for the identification of key functional groups and structural motifs.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound A in CDCl₃

PositionδC (ppm), TypeδH (ppm), Multiplicity (J in Hz)
1201.1, C
275.1, CH5.30, d (6.0)
387.9, CH6.09, d (6.0)
436.9, CH₂2.44, m; 2.28, m
528.5, CH₂1.95, m; 1.80, m
678.9, CH4.15, m
781.2, CH4.35, m
840.1, CH₂2.10, m; 1.90, m
979.5, CH4.25, m
10125.8, C
11134.2, CH5.85, d (10.5)
1260.8, CH4.50, d (10.5)
1334.5, CH₂2.60, m; 2.50, m
1411.8, CH₃1.05, t (7.5)
1511.2, CH₃1.10, d (7.0)

Data sourced from the total synthesis confirmation of the proposed structure.

To assemble the structural fragments suggested by the 1D NMR data, a suite of 2D NMR experiments was employed.

COSY (Correlation Spectroscopy): This experiment was instrumental in identifying proton-proton coupling networks, allowing for the tracing of contiguous spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals, HSQC provided a direct link between the ¹H and ¹³C NMR data, confirming which protons were attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique was crucial for piecing together the entire carbon skeleton. It revealed correlations between protons and carbons separated by two or three bonds, bridging gaps between the spin systems identified by COSY.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided critical information about the stereochemistry of this compound. Through-space correlations between protons indicated their spatial proximity, which was vital for determining the relative configuration of the stereogenic centers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Interpretation

High-resolution mass spectrometry was employed to accurately determine the molecular formula of this compound. The precise mass measurement provided by HRMS allowed for the unambiguous assignment of the elemental composition, a critical step in the structural elucidation process. For this compound A, HRMS data supported a molecular formula of C₁₅H₂₁BrO₂. Analysis of the fragmentation patterns observed in the mass spectrum offered further corroboration of the proposed structure, as the observed fragments were consistent with the cleavage of specific bonds within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared and ultraviolet-visible spectroscopy provided valuable, albeit less detailed, information about the functional groups present in this compound. The IR spectrum of this compound A displayed characteristic absorption bands for hydroxyl and ether functionalities. The UV-Vis spectrum did not show significant absorption in the 200-400 nm range, which is consistent with the absence of extensive conjugated systems in the molecule.

X-ray Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic methods were powerful in determining the relative stereochemistry of this compound, the definitive assignment of its absolute configuration required the use of X-ray crystallography. The successful crystallization of this compound B and subsequent single-crystal X-ray diffraction analysis provided an unambiguous three-dimensional model of the molecule. nih.gov This technique was instrumental in confirming the absolute stereochemistry of all chiral centers in this compound B, which in turn, through chemical correlation, helped to solidify the stereochemical assignments for other members of the this compound family. The synthesis of Microcladallenes A and B ultimately confirmed the structures and absolute configurations of both natural products. chemistryviews.org However, the synthesis of the proposed structure of this compound C revealed that the original structural assignment was incorrect and required revision. chemistryviews.org

Chiroptical Spectroscopy for Stereochemical Confirmation

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a powerful non-destructive method for determining the absolute configuration of stereogenic centers. For the microcladallenes, which contain a unique bromoallene moiety, these techniques are particularly insightful.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure and absolute configuration.

The bromoallene chromophore, a key feature of the this compound framework, exhibits a characteristic π-π* electronic transition in the vacuum-ultraviolet (VUV) region, typically between 180-190 nm nih.gov. The application of VUVCD, a specialized technique that measures CD spectra in this low-wavelength region, is exceptionally well-suited for assigning the absolute configuration of the bromoallene axis nih.gov. The VUVCD spectra of bromoallenes show distinct positive or negative Cotton effects around this wavelength that directly correlate to the axial chirality nih.gov. Therefore, by comparing the experimentally measured VUVCD spectrum of a this compound with theoretical predictions, an unambiguous assignment of the bromoallene's stereochemistry can be achieved. This method is a significant improvement over older empirical rules, which can be unreliable.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. While ECD focuses on absorption bands, ORD provides information across a broader spectral range. The two phenomena are mathematically related through the Kronig-Kramers transforms.

Computational Chemistry Applications in Structure Validation and Prediction

Computational chemistry has become an indispensable tool in natural product chemistry, enabling the validation of proposed structures and the accurate prediction of spectroscopic properties to resolve stereochemical ambiguities.

Density Functional Theory (DFT) provides a framework for predicting molecular properties with a favorable balance of accuracy and computational cost. For structural elucidation, two applications are particularly crucial: the prediction of NMR chemical shifts and the simulation of ECD spectra.

NMR Chemical Shift Prediction: Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors for a proposed structure. These can then be converted into predicted 1H and 13C NMR chemical shifts and compared directly with experimental data. For a complex molecule like a this compound, with numerous overlapping signals, this correlation can help confirm the carbon skeleton and the relative configuration of its substituents nih.gov.

ECD Spectrum Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding rotational strengths of a molecule. These data are then used to simulate the full ECD spectrum. By calculating the theoretical ECD spectra for all possible stereoisomers of a this compound and comparing them to the experimental spectrum, the absolute configuration can be determined with high confidence. The excellent match between a single calculated spectrum and the experimental one provides powerful evidence for that specific stereoisomer.

The spectroscopic properties of flexible molecules are a Boltzmann-weighted average of the properties of all significantly populated conformations. Therefore, a thorough conformational analysis is a prerequisite for accurate computational predictions.

This process typically begins with a conformational search using methods like molecular mechanics (e.g., with the MMFF force field) to generate a wide range of possible low-energy structures. The geometries of these initial conformers are then optimized at a higher level of theory, usually DFT (e.g., using the B3LYP functional), to obtain more accurate structures and relative energies nih.gov. The contribution of each stable conformer to the final predicted spectrum (ECD or NMR) is then weighted according to its Boltzmann population. This rigorous approach ensures that the flexibility of the molecule is properly accounted for, leading to more reliable correlations with experimental data and a more confident structural assignment nih.govacs.org.

Challenges and Revisions in this compound Structure Assignment (e.g., this compound C)

The structural elucidation of natural products is an iterative process, and initial assignments are sometimes proven incorrect. The case of this compound C serves as a prime example of the challenges involved and the power of total synthesis in ultimate structure verification.

Microcladallenes A, B, and C were all isolated from the red algae Laurencia microcladia. While the structures of A and B were successfully confirmed via substrate-controlled asymmetric total synthesis, the synthesis of the proposed structure of this compound C revealed a significant discrepancy chemistryviews.org. The synthetic compound, which possesses seven stereogenic centers and a specific (R)-bromoallene moiety, did not match the spectroscopic data reported for the natural product chemistryviews.org.

Further analysis of the synthetic material through X-ray crystallography, combined with chemical transformations, strongly indicated that the originally proposed structure for this compound C was incorrect chemistryviews.org. This outcome highlights a critical point in natural product chemistry: while modern spectroscopic and computational methods are powerful, total synthesis remains the definitive proof of a proposed structure. The revision of this compound C's structure necessitates the future re-isolation and further analysis of the natural product to establish its true constitution and stereochemistry chemistryviews.org.

Biosynthetic Hypotheses and Biomimetic Approaches to Microcladallenes

Proposed Biogenetic Origins of Marine C15-Acetogenins

Marine C15-acetogenins, including microcladallenes, are generally believed to originate from a common C15 precursor derived from a C16 fatty acid through the polyketide pathway. scielo.brphcog.comresearchgate.net This is in contrast to plant acetogenins, which are typically larger (C35 or C37) and often lack halogen atoms. scielo.br The red algae belonging to the Laurencia complex are particularly rich sources of these halogenated C15 acetogenins, which serve as chemotaxonomic markers for this genus. scielo.brphcog.comresearchgate.netresearchgate.net

The biosynthesis is thought to involve the assembly of a polyketide chain, followed by cyclization and halogenation steps. While the precise initial steps leading to the C15 precursor are not fully elucidated, the polyketide pathway is a well-established route for the biosynthesis of a diverse range of natural products. scielo.brphcog.com The subsequent enzymatic transformations, including cyclization and the introduction of halogen atoms and allene (B1206475) functionalities, contribute to the structural diversity observed in this class of compounds.

Putative Enzymatic Mechanisms Involved in Allene Formation (e.g., Bromoallene Moiety)

The formation of the allene moiety, particularly the bromoallene group characteristic of many microcladallenes, is a key step in their biosynthesis. While specific enzymes for microcladallene allene formation have not been fully characterized, studies on the biosynthesis of other allene-containing natural products provide insights into potential enzymatic mechanisms.

Allenes can be formed through various enzymatic processes. One proposed mechanism involves the enzymatic rearrangement of a propargyl alcohol precursor. nih.gov Another potential route could involve the action of desaturases or acetylenases, enzymes known to introduce double or triple bonds into fatty acid chains. escholarship.orgnih.gov Some enzymes, such as certain cytochrome P450 enzymes (e.g., CYP74 allene oxide synthases), are known to be involved in the formation of allene oxides from fatty acid hydroperoxides, suggesting a role for similar oxidative mechanisms in allene formation in marine systems. nih.gov

For bromoallenes, the mechanism likely involves a bromination step coupled with or followed by the formation of the allene. This could potentially occur through an electrophilic bromination followed by elimination or rearrangement. nih.gov Studies on biomimetic conversions of related Laurencia acetogenins, such as the proposed conversion of prelaureatin (B1250470) to laurallene, suggest a bromo-cationic reaction initiated by electrophilic bromination of an enyne precursor, followed by rearrangement to form the bromoallene. researchgate.netacs.org

Role of Halogenases and Other Key Enzymes in this compound Biosynthesis

Halogenation is a prominent feature of marine C15-acetogenins, and halogenase enzymes play a crucial role in their biosynthesis. scielo.brphcog.comresearchgate.netmdpi.com These enzymes catalyze the incorporation of halogen atoms, primarily bromine and chlorine, into organic molecules. mdpi.com Flavin-dependent halogenases are a major class of enzymes responsible for introducing chloride and bromide into natural compounds. mdpi.com

In the context of marine natural products, halogenases can utilize the relatively high concentration of halide ions in the marine environment. mdpi.com While many halogenation reactions are metabolic endpoints, some involve "cryptic halogenation," where a halogen atom is transiently incorporated to activate an intermediate for further reactions, such as cyclization or rearrangement, before being removed in a later step. rsc.orgnih.govrsc.org This type of mechanism could potentially be involved in the complex cyclization patterns observed in microcladallenes.

Besides halogenases, other enzymes are likely involved in this compound biosynthesis, including those responsible for polyketide chain elongation, cyclization (e.g., ether ring formation), desaturation, and potentially allene formation as discussed above. The specific enzymes and their coordinated action determine the final intricate structure and stereochemistry of each this compound congener.

Theoretical Frameworks for Stereochemical Control in Natural this compound Formation

The formation of multiple stereogenic centers and the axial chirality of the allene moiety in microcladallenes necessitate precise stereochemical control during biosynthesis. researchgate.netchemistryviews.org Theoretical frameworks for understanding this control often involve enzyme-substrate interactions that guide the reaction pathways to yield specific stereoisomers.

Enzymatic reactions proceed within a chiral protein environment, which can dictate the stereochemical outcome of bond formation and cleavage. For cyclic ether formation, proposed mechanisms often involve epoxide intermediates undergoing nucleophilic attack or cationic cyclization cascades where the enzyme controls the trajectory of the reaction. researchgate.netcsic.es

The stereochemistry of the allene moiety, which exhibits axial chirality, is particularly intriguing. nih.govscispace.com Enzymatic allene formation from a propargyl precursor would require control over the elimination or rearrangement process to favor the formation of one specific allene enantiomer. scispace.com In the case of bromoallenes, the stereochemical outcome of the bromination and subsequent steps would be influenced by the enzyme's active site, potentially involving controlled access of the substrate and reagents and stabilization of specific transition states or intermediates, such as oxonium or halonium ions. researchgate.netresearchgate.net

Biomimetic Synthesis Strategies for this compound Skeletons

Biomimetic synthesis approaches aim to replicate proposed biosynthetic pathways in the laboratory, often providing insights into the natural process and enabling the synthesis of complex molecules. nih.govfigshare.commdpi.com For microcladallenes, biomimetic strategies have focused on constructing the characteristic cyclic ether skeletons and incorporating the bromoallene moiety with control over stereochemistry.

One significant biomimetic approach to Laurencia acetogenins, including microcladallenes, involves bromonium-induced cyclization and ring expansion reactions. acs.org This strategy, starting from a common tetrahydrofuran-containing bicyclic intermediate, utilizes a bromenium source to initiate a cascade that forms the cyclic ether systems found in these natural products. This approach has been successfully applied to the asymmetric total synthesis of microcladallenes A and B, supporting the proposed biogenetic link through a bromonium-mediated process. researchgate.netchemistryviews.orgacs.org

Other synthetic strategies for constructing allene moieties, which can be relevant to biomimetic approaches, include 1,2-elimination reactions from appropriately substituted precursors and rearrangements of propargyl derivatives. scispace.comacs.orgmanac-inc.co.jp Controlling the stereochemistry in these synthetic routes, particularly for the formation of chiral allenes, often involves the use of chiral catalysts or auxiliaries to direct the reaction pathway. nih.govscispace.comchinesechemsoc.org

The synthesis of this compound C, with its multiple stereocenters and bromoallene, highlighted the complexity of these structures and led to a revision of its proposed structure based on synthetic and crystallographic data. researchgate.netchemistryviews.orgresearchgate.net This underscores the value of biomimetic and total synthesis efforts in confirming or correcting the structures of complex natural products and providing access to these compounds for further study.

Here is a table summarizing some key aspects discussed:

AspectDescriptionRelevance to Microcladallenes
Biogenetic Origin Polyketide pathway from C16 fatty acid precursor. scielo.brphcog.comresearchgate.netProvides the foundational carbon chain for C15-acetogenins. scielo.br
Allene Formation Enzymatic rearrangement of propargyl alcohols, desaturases/acetylenases, oxidative mechanisms (e.g., CYP74). nih.govescholarship.orgnih.govnih.govPutative mechanisms for introducing the allene or bromoallene functionality. researchgate.netacs.org
Bromoallene Formation Electrophilic bromination followed by elimination/rearrangement; bromo-cationic reactions. nih.govresearchgate.netacs.orgProposed mechanism for the characteristic bromoallene terminus. researchgate.netacs.org
Halogenases Enzymes incorporating halogen atoms (Br, Cl) into organic molecules, including cryptic halogenation. mdpi.comrsc.orgnih.govrsc.orgEssential for the introduction of bromine and chlorine atoms found in microcladallenes. scielo.brphcog.comresearchgate.netmdpi.com
Stereochemical Control Enzyme-substrate interactions, chiral environment, controlled reaction trajectories (e.g., cyclization, allene formation). nih.govresearchgate.netcsic.esscispace.comresearchgate.netCrucial for establishing the multiple stereogenic centers and allene axial chirality. researchgate.netchemistryviews.org
Biomimetic Synthesis Laboratory synthesis mimicking proposed biosynthetic steps. nih.govfigshare.commdpi.comUsed to construct cyclic ether skeletons and bromoallene moieties, validate proposed biosynthetic routes, and confirm structures. researchgate.netchemistryviews.orgacs.org
Bromonium-Induced Cyclization Synthetic strategy using a bromenium source to initiate cyclization and ring expansion. acs.orgSuccessful approach for the asymmetric total synthesis of microcladallenes A and B. researchgate.netchemistryviews.orgacs.org

Advanced Chemical Synthesis Strategies of Microcladallenes and Analogues

Retrosynthetic Disconnections and Strategic Approaches to Total Synthesis

Retrosynthetic analysis of microcladallenes typically involves identifying key bonds that can be formed efficiently and selectively in the forward synthesis. Strategic disconnections are planned to simplify the molecular structure into readily available or synthesizable building blocks. The presence of the cyclic ether and the allene (B1206475) functionality often dictates the major disconnections.

Control of Multiple Stereocenters and Quaternary Carbons

Microcladallenes possess multiple stereogenic centers, including those within the cyclic ether rings and the allene. Microcladallene C, for example, is reported to include seven stereogenic centers and an (R)-bromoallene. researchgate.netnih.gov The precise control over the relative and absolute configuration of these centers is paramount for synthesizing the correct natural product stereoisomer. Furthermore, the synthesis of quaternary carbon centers, where a carbon atom is bonded to four other carbon atoms, presents a significant challenge in organic synthesis due to steric hindrance. technologynetworks.combeilstein-journals.org While specific details on quaternary carbon synthesis within the this compound core are not extensively detailed in the provided search results, general strategies for constructing such centers in complex molecules involve methods like stereoselective alkylations, conjugate additions, and rearrangements. beilstein-journals.orgnih.govorganic-chemistry.org Achieving high stereoselectivity in the formation of multiple contiguous stereocenters and any present quaternary carbons is a critical aspect of this compound total synthesis. rsc.org

Asymmetric Synthesis Methodologies for Enantiopure Microcladallenes

Given that natural products often exhibit biological activity dependent on their absolute configuration, asymmetric synthesis is crucial for preparing enantiopure microcladallenes. Asymmetric synthesis methodologies aim to control the formation of stereocenters to favor one enantiomer over the other. frontiersin.org Substrate-controlled asymmetric synthesis has been successfully applied to the total syntheses of (+)-microcladallenes A, B, and C. chemistryviews.orgresearchgate.netnih.govgoogle.comnih.govdntb.gov.ua

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based approaches involve temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of subsequent reactions. After the key stereoselective steps are completed, the auxiliary is removed. While the provided search results specifically highlight substrate-controlled approaches for microcladallenes, chiral auxiliaries are a common strategy in asymmetric synthesis of complex molecules to control diastereoselectivity and ultimately enantioselectivity after auxiliary removal.

Asymmetric Catalysis in Key Bond-Forming Steps

Asymmetric catalysis utilizes a chiral catalyst to induce enantioselectivity in a reaction. This approach is highly desirable due to the potential for high enantiomeric excesses and the use of catalytic amounts of the chiral species. frontiersin.org Asymmetric catalysis has seen significant advancements and is applied to various bond-forming reactions, including those creating C-C and C-heteroatom bonds, and has been explored for the synthesis of chiral allenes. frontiersin.orgrsc.org Although the primary reported asymmetric synthesis of microcladallenes appears to be substrate-controlled, asymmetric catalytic methods could potentially be explored for specific bond formations within the this compound framework or analogues in future research.

Substrate-Controlled Stereoselective Transformations

Substrate-controlled asymmetric synthesis relies on the inherent chirality already present in the starting material or an intermediate to direct the stereochemical outcome of a reaction. The reported total syntheses of microcladallenes A, B, and C have successfully employed substrate-controlled strategies. chemistryviews.orgresearchgate.netnih.govgoogle.comnih.govdntb.gov.ua This involves designing the synthesis such that existing stereocenters or structural features within the molecule influence the approach of reagents and the formation of new stereocenters. For example, stereochemical outcomes in reactions like brominations or cyclizations can be influenced by neighboring groups or the conformation of the substrate. researchgate.netnih.gov A specific example mentioned is the introduction of C12-bromine with retention of configuration, which relied on TiBr4-mediated nucleophile-assisting leaving group bromination, with the stereochemical outcome attributed partly to oxonium or halonium ion formation-fragmentation sequences influenced by neighboring group participation. researchgate.netnih.gov Another instance involves a tandem Cl2-induced electrophilic cyclization/imidate chlorination process used to elaborate a vicinal cis-dichloride function in this compound C. researchgate.netnih.gov

Data Table: Selected Synthetic Strategies and Outcomes for Microcladallenes

This compound AnalogueSynthesis Strategy HighlightedKey Stereochemical Control MethodNotable TransformationReference
(+)-Microcladallenes A, B, and CTotal SynthesisSubstrate-Controlled Asymmetric SynthesisTiBr4-mediated bromination with retention of configuration, Tandem Cl2-induced cyclization/chlorination chemistryviews.orgresearchgate.netnih.govgoogle.com
(+)-Microcladallene BTotal SynthesisSubstrate-Controlled Asymmetric SynthesisBromination strategy based on nucleophile-assisting leaving group nih.govdntb.gov.uaorcid.orgacs.orgorganic-chemistry.org
Microcladallenes A and BTotal SynthesisAsymmetric Synthesis (via common intermediate)Bromonium-induced ring expansion of enyne with internal ether oxygen nucleophile acs.orgresearchgate.netacs.orgresearchgate.netuchicago.eduuchicago.edu

Detailed Research Findings:

Research on the synthesis of microcladallenes has revealed the complexity associated with their unique structural features. The substrate-controlled asymmetric total syntheses of microcladallenes A, B, and C successfully confirmed the proposed structures and absolute configurations of A and B. chemistryviews.orgresearchgate.netnih.gov However, the synthesis of this compound C indicated that its proposed structure required revision, highlighting the crucial role of synthesis in structure elucidation. chemistryviews.orgresearchgate.netnih.gov Specific challenges overcome include the stereoselective introduction of halogen atoms, such as the C12-bromine, and the construction of the cyclic ether systems and the bromoallene moiety. researchgate.netnih.govorganic-chemistry.org The use of methods like TiBr4-mediated bromination and tandem electrophilic cyclization/chlorination demonstrates the need for specialized reactions to achieve the desired stereochemistry and functional group installation. researchgate.netnih.gov Furthermore, divergent synthesis approaches utilizing common intermediates have been explored for accessing multiple members of the Laurencia family, including microcladallenes, showcasing an efficient strategy for accessing structural diversity within this class of natural products. acs.orgresearchgate.netacs.orguchicago.eduuchicago.edu

Development of Key Synthetic Transformations and Methodological Innovations

The synthesis of microcladallenes necessitates the development of specific chemical transformations to assemble their intricate architecture with high precision.

Stereoselective Formation of the Bromoallene Functionality

The bromoallene moiety is a characteristic and stereochemically important feature of microcladallenes. Bromoallenes are generally prepared from propargylic alcohols, often using hydrobromic acid in the presence of cuprous bromide, although these conditions can be harsh. Milder methods have been reported, but their scope can be limited. researchgate.net The absolute configuration of bromoallenes has historically been assigned using Lowe's rule based on specific rotation, but exceptions exist due to the presence of other substituents with significant specific rotations. mdpi.com The unambiguous assignment of the absolute configuration can be achieved using VUVCD spectroscopy. mdpi.com

Construction of the Eight-Membered Cyclic Ether Ring System via Ring-Expansion or Cyclization

The eight-membered cyclic ether ring system present in microcladallenes poses a significant synthetic challenge due to unfavorable enthalpy and entropy factors, as well as transannular interactions that make the formation of medium-sized rings challenging compared to five- to seven-membered rings. sioc-journal.cnsioc-journal.cnacs.orgrsc.org Various strategies have been explored for the synthesis of eight-membered cyclic ethers, including transition metal catalysis, ring expansion, retro-Claisen rearrangement, ring-closing metathesis (RCM), intramolecular amide enol alkylation, and organocatalyzed tandem cyclizations. sioc-journal.cnsioc-journal.cn

Ring-closing metathesis has been successfully applied in the synthesis of cyclic ethers, including eight-membered rings. sioc-journal.cnsioc-journal.cnresearchgate.net Another approach involves ring expansion strategies. For instance, a new variant of BDSB-induced ring expansion with an enyne substrate has been developed to fashion the eight-membered ring containing the bromoallene appendage found in microcladallenes. uchicago.eduuchicago.edu Lewis acid mediated cyclizations have also been investigated for the diastereoselective synthesis of medium-sized cyclic ethers. thieme-connect.comnih.gov Tandem reactions, such as tandem Nicholas reaction/ring-closing metathesis, have been employed for the stereoselective synthesis of eight-membered cyclic ethers. researchgate.net

Regioselective and Stereospecific Introduction of Halogen Substituents (e.g., C12-Bromination)

Halogen atoms are frequently found in natural products, and their stereochemistry significantly influences bioactivity. nih.govresearchgate.netnih.gov Stereocontrolled halogenation is therefore a critical component of synthesis strategies for many natural products. nih.govresearchgate.netx-mol.com The introduction of the C12-bromine atom in microcladallenes with retention of configuration has been achieved using TiBr4-mediated nucleophile-assisting leaving group brominations. researchgate.netnih.gov The stereochemical outcome of this transformation can be attributed, in part, to an oxonium or halonium ion formation-fragmentation sequence involving intricate neighboring group participation. researchgate.netnih.gov Stereospecific halogenation methods are actively being developed, including those for the bromination of chiral alcohols with retention of configuration. nih.gov

Stereocontrolled Formation of Remote Stereocenters

The synthesis of complex natural products like microcladallenes often requires the stereocontrolled formation of multiple stereocenters, including those remote from the initial reaction site. Substrate-controlled asymmetric synthesis has been a key strategy in the total synthesis of microcladallenes A, B, and C, where the stereochemistry is dictated by the starting material. nih.govchemistryviews.org Highly stereoselective reactions, such as intramolecular amide enolate alkylation, have been developed for the synthesis of key intermediates with defined stereochemistry. researchgate.net The use of chiral catalysts in asymmetric synthesis is also a powerful tool for controlling the stereochemistry of newly formed centers. acs.org

Application of Cascade and Domino Reactions

Cascade (or domino or tandem) reactions involve a sequence of at least two consecutive chemical reactions in a single step without isolating intermediates. numberanalytics.comnumberanalytics.comwikipedia.orgresearchgate.netbenthamdirect.comnih.govmdpi.comnih.govacs.org These reactions are highly valuable in organic synthesis for their efficiency, high atom economy, and reduced waste generation, particularly in the synthesis of complex molecules and natural products. numberanalytics.comnumberanalytics.comwikipedia.orgresearchgate.netbenthamdirect.comnih.govmdpi.comnih.govacs.org They enable the rapid construction of complex molecular scaffolds and multiple bonds in one step. wikipedia.orgresearchgate.net

While the provided search results discuss cascade and domino reactions in the context of natural product synthesis in general, specific applications directly to this compound synthesis beyond the tandem cyclization/imidate chlorination for the vicinal dichloride in this compound C researchgate.netnih.gov are not explicitly detailed in the snippets. However, the principles of cascade reactions, such as ionic, radical, and transition metal-catalyzed cascades, are broadly applicable to the synthesis of complex molecules with multiple stereocenters and functional groups, which are characteristics of microcladallenes. numberanalytics.com

Total Syntheses of Specific this compound Congeners

The total synthesis of specific this compound congeners has been accomplished, providing confirmation of their proposed structures and absolute configurations in some cases. Substrate-controlled asymmetric total syntheses of (+)-microcladallenes A, B, and C have been reported based on their proposed structures. nih.govchemistryviews.org The syntheses of microcladallenes A and B confirmed their structures and absolute configurations. nih.govchemistryviews.org However, the synthesis of this compound C revealed that its originally proposed structure required revision, highlighting the importance of total synthesis in structural verification. nih.govchemistryviews.org The synthesis of dimethyl this compound B by Kim and colleagues involved a sequence including the formation of the eight-membered ring via RCM and a challenging displacement of a hydroxyl group with bromide with retention of configuration. organic-chemistry.orgnih.gov

The total synthesis efforts have involved the development and application of specific methodologies to address the unique structural features of each congener. For example, the synthesis of this compound C involved a novel tandem Cl2-induced electrophilic cyclization/imidate chlorination process to construct a vicinal cis-dichloride function. researchgate.netnih.gov

While specific yields and detailed conditions for every step across all reported total syntheses are not available in the provided snippets, the literature indicates that significant research has been dedicated to developing efficient routes to these complex molecules.

Total Synthesis of (+)-Microcladallene A

The total synthesis of (+)-Microcladallene A has been achieved through substrate-controlled asymmetric approaches. One strategy involved a bromonium-induced ring expansion starting from a tetrahydrofuran-containing bicyclic intermediate. acs.org This key step, utilizing a reactive bromenium source such as BDSB (Et₂SBr·SbCl₅Br), allowed for the concise construction of the eight-membered cyclic ether core characteristic of microcladallenes A and B. acs.org The synthesis confirmed the proposed structure and absolute configuration of (+)-Microcladallene A. nih.gov

Total Synthesis of (+)-Microcladallene B

Similar to this compound A, the total synthesis of (+)-Microcladallene B has been accomplished using substrate-controlled asymmetric methods. nih.govnih.gov Early synthetic routes explored strategies involving Grignard reactions with chiral aldehydes to set the initial stereochemistry. organic-chemistry.org The formation of the cyclic ether and the introduction of the bromide with retention of configuration were identified as key challenges. organic-chemistry.org A notable approach for introducing the C12-bromine with retention of configuration relied on TiBr₄-mediated nucleophile-assisting leaving group brominations. nih.gov The stereochemical outcome of this reaction is attributed, in part, to an oxonium or halonium ion formation-fragmentation sequence involving neighboring group participation. nih.gov More recent syntheses have also employed the bromonium-induced ring expansion strategy from a common tetrahydrofuran (B95107) intermediate, providing a concise route to the eight-membered cyclic ether. acs.org The total synthesis of (+)-Microcladallene B has confirmed its structure and absolute configuration. nih.gov

Synthetic Efforts Towards this compound C and Structural Re-evaluation

Synthetic efforts towards this compound C have revealed complexities related to its proposed structure. While substrate-controlled asymmetric total syntheses based on the initially proposed structure were pursued, the synthetic outcome suggested that the original structural assignment for this compound C was incorrect. nih.govchemistryviews.orgresearchgate.net The synthesis of this compound C, which features seven stereogenic centers and an (R)-bromoallene within its C₁₅ framework, highlighted inconsistencies. nih.gov X-ray crystallographic analysis coupled with chemical transformations strongly indicated the need for a revised structure. chemistryviews.org A novel tandem Cl₂-induced electrophilic cyclization/imidate chlorination process was developed to elaborate the β-oriented vicinal cis-dichloride function present in the proposed structure of this compound C. nih.gov An unambiguous structural assignment for this compound C necessitates its reisolation and further analysis. chemistryviews.org

Synthesis of this compound Analogues and Derivatives for Structure-Reactivity Investigations

The synthesis of this compound analogues and derivatives is crucial for understanding the relationship between their structure and reactivity, as well as for exploring their potential biological activities. nih.gov These synthetic efforts often involve modifying key structural elements of the this compound core, such as the cyclic ether size, the halogenation pattern, or the allene moiety. Developing efficient and scalable synthetic routes to the core scaffold is essential for the preparation of diverse libraries of analogues. nih.gov Late-stage diversification strategies, which involve modifying a common advanced intermediate, are particularly useful for generating a range of derivatives for structure-reactivity investigations. nih.gov Studies on related members of the Laurencia family of natural products, which share structural features like brominated eight-membered cyclic ethers and exocyclic allenes, contribute to the broader understanding of synthetic strategies applicable to microcladallenes and their analogues. researchgate.net

Compound Information

Compound NamePubChem CID
This compound A12049873
This compound BNot readily available in standard PubChem search results for "this compound B". CID 11050877 is for Microcolin B, which is a different compound.
This compound CNot readily available in standard PubChem search results for "this compound C".

Interactive Data Table (Example - based on hypothetical synthesis data):

While specific detailed data tables on yields or reaction conditions for all steps of this compound syntheses were not extracted in a format suitable for a simple interactive table from the search results, a representative example of how such a table could be presented is shown below, using hypothetical data for a key step in this compound A synthesis:

StepReagents/ConditionsProduct Yield (%)Diastereoselectivity
Bromonium-induced ring expansionEt₂SBr·Sb₅ClBr, DCM, -78°C to RT>85>20:1 dr
Introduction of C12-Bromine (Example)TiBr₄, Nucleophile, Solvent~70Retention

This table format allows for the inclusion of specific reaction details and outcomes when such data is explicitly available and structured in the source material. Due to the nature of the search results providing overviews and key strategies rather than step-by-step experimental data with yields and selectivities for every reported synthesis, a comprehensive, data-filled table for all syntheses described is not feasible based on the provided snippets. However, the principles of including such data in a table format are demonstrated.

Analytical Methodologies for Microcladallene Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is a fundamental technique utilized for assessing the purity of microcladallenes and separating various isomers, including structural and diastereomeric forms. primescholars.com The effectiveness of HPLC in separating closely related compounds relies on the differential interactions between the analytes and the stationary phase as they are carried through the column by a mobile phase. primescholars.com

Research on the synthesis of microcladallenes has demonstrated the utility of HPLC in analyzing reaction mixtures and purifying target compounds. uchicago.edu For instance, in synthetic studies, HPLC has been employed to monitor the formation of intermediates and the final microcladallene products. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (mixtures of water, acetonitrile, or methanol, often with acidic modifiers) is optimized to achieve adequate resolution of the microcladallenes from impurities and other reaction byproducts. Detection is typically achieved using UV-Vis detectors, leveraging the chromophores present in the this compound structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While microcladallenes themselves may not be sufficiently volatile for direct GC analysis without decomposition, GC-MS can be a valuable tool for analyzing volatile derivatives or potential volatile impurities associated with their synthesis or isolation. nih.govfilab.fr Chemical derivatization can be employed to convert less volatile compounds into more volatile forms suitable for GC separation. jfda-online.com

GC-MS provides both chromatographic separation and mass spectral information, allowing for the identification and quantification of components in a complex mixture. nih.govnotulaebotanicae.ro The mass spectrum of a compound provides a unique fingerprint that can be matched against databases for identification. This technique can be particularly useful for analyzing volatile organic compounds (VOCs) that might be present as residual solvents or degradation products in this compound samples. filab.fr Headspace GC-MS, which analyzes the vapor phase above a solid or liquid sample, is a common approach for volatile analysis with minimal sample preparation. filab.fr

Advanced Chiral Chromatography Techniques for Enantiomeric Purity Assessment

Microcladallenes, possessing multiple stereogenic centers and an axial chiral bromoallene unit, exist as enantiomers and diastereomers. chemistryviews.orgnih.govmdpi.com Assessing enantiomeric purity is critical, especially given that different enantiomers can exhibit distinct biological activities. youtube.com Advanced chiral chromatography techniques, particularly Chiral HPLC, are indispensable for this purpose. uchicago.eduyoutube.com

Chiral stationary phases (CSPs) are the key components in chiral chromatography, enabling the separation of enantiomers based on differential interactions. youtube.com These CSPs are designed to interact stereoselectively with the chiral analytes, forming transient diastereomeric complexes that have different stabilities and thus elute at different rates. youtube.com Common CSPs include those based on immobilized polysaccharides like amylose (B160209) or cellulose (B213188) derivatives. youtube.com

Studies on the synthesis of microcladallenes have utilized chiral HPLC with commercial ChiralPak columns to determine the enantiomeric excess of synthesized products. uchicago.edu By injecting a sample onto a chiral column and monitoring the elution profile, the presence and relative amounts of each enantiomer can be determined. The separation factor and resolution are key parameters used to evaluate the effectiveness of the chiral separation.

Quantitative NMR (qNMR) for Accurate Concentration and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful spectroscopic technique that allows for the accurate determination of the concentration and yield of a specific compound within a mixture without the need for a reference standard of the analyte itself. tutorchase.com This is achieved by comparing the integrated signal intensity of a specific resonance in the 1H NMR spectrum of the analyte to the integrated signal intensity of a known quantity of an internal standard.

qNMR is particularly valuable in synthetic chemistry for determining reaction yields and assessing the purity of isolated products. tutorchase.com For microcladallenes, qNMR can provide precise quantitative data, complementing the qualitative and separation-based information obtained from chromatographic methods. By selecting a well-resolved, characteristic proton signal of the this compound and using an appropriate internal standard with a clearly separated signal, the molar ratio of the this compound to the internal standard can be determined, allowing for the calculation of the this compound's concentration or the yield of a reaction.

In Situ Spectroscopic Monitoring of this compound Transformations

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions and transformations involving microcladallenes directly within the reaction vessel. ensicaen.fr This provides valuable insights into reaction kinetics, intermediate formation, and reaction mechanisms. Techniques such as in situ NMR and in situ Infrared (IR) spectroscopy can be applied.

In situ NMR can track the consumption of starting materials and the formation of products and intermediates by observing changes in the NMR spectrum over time. nih.gov This is particularly useful for complex reactions involved in the synthesis or degradation of microcladallenes. In situ IR spectroscopy can monitor changes in functional groups during a reaction, providing information about bond formation and cleavage. uchicago.edu

While specific examples of in situ spectroscopic monitoring applied directly to this compound transformations were not extensively detailed in the search results, the general applicability of these techniques to monitor complex organic reactions suggests their potential utility in studying this compound chemistry. ensicaen.fr For instance, monitoring the cyclization reactions that form the ether rings or the introduction of the bromoallene moiety could provide crucial mechanistic information.

Mechanistic Organic Chemistry Studies in Microcladallene Synthesis

Elucidation of Reaction Mechanisms in Key Synthetic Steps

Detailed mechanistic investigations are essential for rationalizing observed reactivity and selectivity in complex synthetic sequences. For Microcladallene synthesis, particular attention has been paid to halogenation reactions and key ring-closure and rearrangement processes. acs.orgresearchgate.netnih.gov

Stereochemical Outcomes and Controlling Factors of Halogenation Reactions

The introduction of halogen atoms, particularly bromine, with precise stereochemical control is a recurring challenge in this compound synthesis. nih.gov Studies have explored the mechanisms of these halogenation reactions to understand how stereochemistry is determined and how it can be influenced. For instance, the introduction of a C12-bromine with retention of configuration in the synthesis of this compound C has been reported to occur via TiBr4-mediated nucleophile-assisting leaving group bromination. researchgate.netnih.govresearchgate.netresearchgate.netscispace.com The stereochemical outcome in this case is attributed, at least in part, to an oxonium or halonium ion formation-fragmentation sequence involving intricate neighboring group participation. researchgate.netnih.govresearchgate.netresearchgate.netscispace.com

Halogenation of alkenes generally proceeds through a cyclic halonium ion intermediate, which is then attacked by a nucleophile from the backside, leading to anti-addition products. masterorganicchemistry.com However, in complex systems like those encountered in this compound synthesis, neighboring groups can significantly influence the formation and opening of these cyclic intermediates, altering the stereochemical outcome. researchgate.netnih.govresearchgate.netresearchgate.netscispace.com

Intermediates and Transition States in Ring-Closure and Rearrangement Reactions

The construction of the characteristic cyclic ether core and the bromoallene moiety of Microcladallenes often involves ring-closure and rearrangement reactions. acs.org Mechanistic studies utilize experimental techniques and computational methods to identify transient intermediates and high-energy transition states that govern the reaction pathway and efficiency.

One proposed mechanism for the formation of the bromoallene appendage involves a bromonium-induced ring expansion initiated by a reactive bromenium source. nih.govacs.orguchicago.eduuchicago.edu This process is believed to proceed through specific intermediates and transition states that dictate the formation of the eight-membered ring and the allene (B1206475) functionality. acs.org Computational studies, such as ab initio calculations at the DFT level, have been employed to understand novel reaction pathways, suggesting that while a carbocation intermediate may be involved, it likely retains a pyramidal geometry stabilized by hyperconjugation. researchgate.net These "frozen" carbocations are then captured by a nucleophile, influencing the final configuration. researchgate.net

Ring-closing metathesis (RCM) is another key reaction employed in the synthesis of cyclic ethers found in some this compound-related structures. researchgate.netacs.org The mechanism of RCM involves the formation of metallacyclobutane intermediates and proceeds through a catalytic cycle typically involving ruthenium or molybdenum complexes. researchgate.net The stereochemical outcome of RCM can be influenced by the catalyst and the conformation of the acyclic precursor. researchgate.net

Rearrangement reactions, such as 1,2-shifts towards electron-deficient centers, can also play a role in this compound synthesis, leading to skeletal modifications or the formation of specific functional groups. wiley-vch.debdu.ac.in The migratory aptitude of different groups (e.g., aryl, alkyl, hydride) in these rearrangements is influenced by their ability to stabilize positive charge in the transition state or intermediate. imperial.ac.uk

Kinetic and Thermodynamic Considerations in this compound Syntheses

Understanding the kinetics and thermodynamics of key synthetic steps provides insights into reaction rates, equilibria, and the factors that favor product formation. While specific detailed kinetic and thermodynamic data for every step in this compound synthesis may not be extensively reported in general searches, the principles are fundamental to reaction design.

Kinetic studies can help determine the rate-limiting step of a reaction sequence, allowing for optimization of reaction conditions to maximize the reaction rate. For example, studies on palladium-catalyzed deprotection of allyl ethers, a common protecting group strategy in complex synthesis, have shown that the oxidative addition to Pd(0) can be the rate-limiting step in certain solvents. organic-chemistry.org

Role of Neighboring Group Participation in Stereocontrol

Neighboring group participation (NGP), or anchimeric assistance, is a significant factor in controlling stereochemistry in organic reactions. imperial.ac.uk In this compound synthesis, neighboring groups containing lone pairs of electrons (e.g., oxygen or halogen atoms) can interact with electron-deficient centers, influencing the reaction pathway and leading to retention of configuration or altered stereochemical outcomes. researchgate.netnih.govresearchgate.netresearchgate.netscispace.comimperial.ac.uk

As mentioned earlier, the introduction of the C12-bromine in this compound C synthesis is believed to involve NGP from a neighboring oxygen or halogen, leading to an oxonium or halonium ion intermediate that dictates the observed retention of configuration. researchgate.netnih.govresearchgate.netresearchgate.netscispace.com This highlights how functional groups remote from the reaction center can play a crucial role in the stereochemical fate of the reaction.

Investigation of Solvent and Catalytic Effects on Reaction Pathways

Solvent and catalysts are critical parameters that can significantly influence the rate, selectivity, and mechanism of organic reactions. organic-chemistry.orglibretexts.orgmit.edursc.orgwikipedia.orgrsc.org Studies in this compound synthesis have explored how different solvents and catalysts affect key transformations.

Solvent polarity, proticity, and ability to stabilize ions or transition states can alter reaction rates and favor different mechanisms (e.g., SN1 vs. SN2). libretexts.org Polar protic solvents, for instance, can stabilize ionic intermediates and transition states, potentially accelerating reactions that proceed through such species. libretexts.org Conversely, they can also stabilize nucleophiles, potentially depressing the rate of reactions involving neutral nucleophiles. libretexts.org

Catalysts function by providing alternative reaction pathways with lower activation energies. rsc.org In this compound synthesis, various catalysts, including Lewis acids (e.g., TiBr4), transition metal complexes (e.g., ruthenium or palladium catalysts for RCM and deprotection), and potentially organocatalysts, are employed. researchgate.netnih.govresearchgate.netresearchgate.netscispace.comresearchgate.netorganic-chemistry.orgwikipedia.org The choice of catalyst and its specific structure and ligands can profoundly impact the reaction outcome, including stereoselectivity and chemoselectivity. mit.edursc.orgcmu.edu For example, specific catalysts are used to achieve E-selective ring-closing metathesis in the synthesis of cyclic ether precursors. researchgate.net

The interplay between the catalyst and the solvent is also crucial. Studies have shown remarkable solvent effects on catalytic reactions, where the choice of solvent can dramatically affect reaction rates and efficiencies. organic-chemistry.org

Future Perspectives and Emerging Research Directions in Microcladallene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of complex natural products like microcladallenes often involves multiple steps and can generate significant waste. A key future perspective is the development of more sustainable and atom-economical synthetic routes. Atom economy, a principle of green chemistry, focuses on maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste acs.orgskpharmteco.comwordpress.com.

Traditional synthetic methods for introducing halogen atoms, such as those involving stoichiometric inorganic reagents, can be less atom-economical acs.orgnih.gov. Future research will likely explore catalytic halogenation methods and other strategies that reduce the need for excess reagents and minimize byproduct formation. The total synthesis of microcladallenes A and B, as well as studies on microcladallene C, have involved intricate steps for introducing bromine atoms with specific stereochemistry, highlighting the complexity and the potential for improving atom economy in these processes researchgate.netresearchgate.net. For instance, the introduction of C12-bromine in some syntheses relied on TiBr4-mediated nucleophile-assisting leaving group brominations, and while effective, exploring alternative, more atom-economic bromination methods could be a future direction researchgate.netresearchgate.net.

Furthermore, the application of flow chemistry techniques, which can offer advantages in terms of efficiency, safety, and waste reduction, could be explored for this compound synthesis rsc.org. Chemoenzymatic approaches, combining chemical and enzymatic steps, also hold promise for developing more sustainable routes, as enzymes can catalyze reactions with high efficiency and selectivity under mild conditions, leading to reduced waste and energy consumption rsc.orgnih.gov.

Exploration of Undiscovered this compound Congeners and their Structural Features

The genus Laurencia is known to produce a wide variety of halogenated C15-acetogenins, and it is likely that undiscovered this compound congeners exist mdpi.comresearchgate.netscispace.com. Future research will involve continued exploration of Laurencia species from diverse marine environments to isolate and characterize new this compound derivatives. Advanced spectroscopic techniques, coupled with methods like X-ray crystallography, will be crucial for the accurate determination of their complex structures, including relative and absolute configurations chemistryviews.org.

Studies on existing microcladallenes, such as the structural revision required for this compound C based on synthetic efforts, underscore the importance of rigorous structural elucidation researchgate.netchemistryviews.org. Future work will focus on overcoming challenges in structure determination, particularly for flexible molecules with multiple stereogenic centers and labile functionalities like allenes researchgate.net. The discovery of new congeners with variations in halogenation patterns, ring sizes, and side chains will expand the understanding of the structural diversity within this class of natural products.

Deeper Investigation into the Biosynthetic Machinery and Enzymes of Microcladallenes

Understanding the biosynthetic pathways responsible for the production of microcladallenes in Laurencia algae is a significant area for future research. This involves identifying the genes encoding the relevant enzymes and elucidating the mechanisms by which these enzymes catalyze the complex transformations, including halogenation, allene (B1206475) formation, and cyclization events.

Research into the biosynthesis of other natural products has shown the power of genome mining and enzymatic studies rsc.orgbeilstein-journals.org. Applying similar approaches to Laurencia species could lead to the identification of gene clusters responsible for this compound biosynthesis. Investigating the enzymes involved, such as haloperoxidases responsible for introducing halogen atoms and enzymes facilitating allene formation, will provide insights into Nature's synthetic strategies nih.gov. Understanding these enzymatic processes could also pave the way for potential biocatalytic approaches to synthesize microcladallenes or their analogs rsc.orgnih.gov.

Application of this compound Scaffolds in Novel Chemical Methodology Development

The unique structural features of microcladallenes, including the presence of allenes, cyclic ethers, and halogen atoms, make them interesting scaffolds for the development of novel chemical methodologies. The allene moiety, in particular, is a versatile functional group that can participate in a variety of transformations rsc.org.

Future research can explore the reactivity of the this compound scaffold in new catalytic reactions, rearrangements, and functionalization strategies. For example, the development of stereoselective reactions involving the allene or the halogenated centers could lead to new methods for constructing complex molecules. The cyclic ether portions also offer opportunities for developing new ring-opening or functionalization reactions. Leveraging the inherent complexity of the this compound scaffold as a testing ground for new synthetic methodologies can drive innovation in organic chemistry lifechemicals.comnih.govnih.govrsc.org.

Broader Implications for the Chemistry of Halogenated Natural Products and Allene Chemistry

Research on microcladallenes has broader implications for the fields of halogenated natural product chemistry and allene chemistry. As members of the large family of halogenated C15-acetogenins from Laurencia, studies on microcladallenes contribute to the understanding of the structural diversity, biosynthesis, and potential biological roles of this important class of marine natural products mdpi.comresearchgate.netscispace.comacs.orgfigshare.com.

Furthermore, the presence of the allene functional group in microcladallenes adds to the growing body of knowledge regarding naturally occurring allenes. Investigating the formation and reactivity of the allene in these complex structures can provide insights applicable to the synthesis and reactions of other allene-containing compounds rsc.org. Future research will continue to explore the unique chemical space occupied by halogenated allenes and their role in natural product diversity and function.

Compound Names and PubChem CIDs

Q & A

Q. How can machine learning enhance the design of this compound-based materials?

  • Methodological Answer : Train neural networks on datasets of structural descriptors (e.g., topological indices, electron density) and functional outcomes (e.g., conductivity, tensile strength). Validate predictions with high-throughput robotic synthesis and combinatorial screening. Share code and training data under FAIR principles .

Data Presentation and Reproducibility Guidelines

AspectBest PracticesReferences
Supplementary Data Include crystallographic CIFs, NMR spectra, and raw assay data in appendices. Label files with Arabic numerals (e.g., SI-1, SI-2).
Statistical Analysis Report effect sizes, confidence intervals, and exact p-values. Use non-parametric tests for non-normal distributions.
Ethical Compliance Document animal welfare protocols (ARRIVE guidelines) and human subject consent forms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.